N-butyl-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-butyl-2-(1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(1H-indol-1-yl)acetamide typically involves the reaction of indole with butylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-butyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
N-butyl-2-(1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:
- N-isobutyl-2-(2-methyl-1H-indol-1-yl)acetamide
- N-benzyl-2-nitro-1H-imidazole-1-acetamide
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Its butyl group and acetamide moiety contribute to its lipophilicity and ability to interact with various biological targets.
List of Similar Compounds
- N-isobutyl-2-(2-methyl-1H-indol-1-yl)acetamide
- N-benzyl-2-nitro-1H-imidazole-1-acetamide
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-butyl-2-indol-1-ylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-9-15-14(17)11-16-10-8-12-6-4-5-7-13(12)16/h4-8,10H,2-3,9,11H2,1H3,(H,15,17) |
InChI Key |
WQNMELAMTSFQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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